molecular formula C6H7ClN2 B1351715 3-Chlorobenzene-1,2-diamine CAS No. 21745-41-5

3-Chlorobenzene-1,2-diamine

Cat. No. B1351715
CAS RN: 21745-41-5
M. Wt: 142.58 g/mol
InChI Key: SAIXZIVDXDTYCH-UHFFFAOYSA-N
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Description

3-Chlorobenzene-1,2-diamine, also known as 1,2-Diamino-3-chlorobenzene, is a chemical compound with the molecular formula C6H7ClN2 . It has been identified as a potential contaminant in water and soil.


Synthesis Analysis

The synthesis of 3-Chlorobenzene-1,2-diamine involves a reaction where 12.5 g of 3-chloro-2-nitroaniline is dissolved in methanol, and a solution prepared by dissolving 57.2 g of tin (II) chloride dihydrate in concentrated hydrochloric acid is added dropwise. The reaction mixture is heated with stirring for 3 hours, and then concentrated under reduced pressure.


Molecular Structure Analysis

The molecular weight of 3-Chlorobenzene-1,2-diamine is 142.59 . The InChI Key for this compound is SAIXZIVDXDTYCH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction of 3-Chlorobenzene-1,2-diamine with various aromatic bases to give 2,4-dinitrodiphenylamines has been studied .


Physical And Chemical Properties Analysis

The physical form of 3-Chlorobenzene-1,2-diamine is a solid-powder . It has a boiling point of 27-29 .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chlorobenzene-1,2-diamine is a significant motif in natural products and serves as a fundamental building block in synthetic organic chemistry. This compound is involved in the development of various synthetic methods. For instance, its structural similarity to 1,3-diamines, which are significant in both natural products and synthetic organic chemistry, highlights its potential in the development of synthetic approaches (Ji & Huang, 2016).

Application in Chemosensors

The benzene-1,2-diamine structure, closely related to 3-Chlorobenzene-1,2-diamine, is a model for developing fluorescence-quenching chemosensors. These sensors can be used for the selective and sensitive detection of metal ions like Ni2+ and Cu2+, with potential applications in environmental monitoring and diagnostics (Pawar et al., 2015).

Photoredox Catalysis

A photoredox catalyst using perylene under visible light has been developed for the reductive coupling of imines, leading to the formation of 1,2-diamines, which are structurally similar to 3-Chlorobenzene-1,2-diamine. This method is significant in the field of synthetic chemistry, particularly in the synthesis of compounds with similar structures (Okamoto et al., 2017).

Electrochemical Applications

Studies on the electrochemical behavior of compounds like 1,2-diaminobenzene (related to 3-Chlorobenzene-1,2-diamine) provide insights into the properties of homopolymers and copolymers formed with such structures. These findings are relevant in materials science and electrochemical applications (Bilal et al., 2012).

Medicinal Chemistry and Synthesis

The vicinal diamine motif, which is structurally related to 3-Chlorobenzene-1,2-diamine, is found in various natural products with biological activity. Efficient and stereocontrolled synthesis of these compounds is crucial in medicinal chemistry, as demonstrated in the synthesis of (-)-agelastatin A (Kano et al., 2012).

Electrocatalytic Applications

A scalable electrocatalytic 1,2-diamination reaction of aryl alkenes to form 1,2-diamines showcases the potential of 3-Chlorobenzene-1,2-diamine-related compounds in electrocatalysis. This method emphasizes the importance of such structures in the synthesis of drug scaffolds and organic ligands for metals (Cai et al., 2019).

Safety And Hazards

The safety information for 3-Chlorobenzene-1,2-diamine includes hazard statements H319 and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Research on 3-Chlorobenzene-1,2-diamine and similar compounds remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots .

properties

IUPAC Name

3-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIXZIVDXDTYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392704
Record name 3-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzene-1,2-diamine

CAS RN

21745-41-5
Record name 3-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Amino-3-chlorophenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol), 3 N aq. HCl (96.58 mL, 289.7 mmol), and ethyl alcohol (148.6 mL, 57.95 mmol) was added Tin(II) chloride dihydrate (65.96 g, 289.7 mmol) and the mixture was heated under reflux with stirring. After 3 h, the mixture was cooled to room temperature and concentrated under reduced pressure to give a brown syrup. The mixture was cautiously treated with an excess of 10 M KOH (115.9 mL, 1159 mmol, 20 eqv.). The mixture was diluted with EtOAc (200 mL), filtered through Celite™ pad, and washed the pad well with EtOAc (100 mL×2). The filtrate was extracted with EtOAc (100 mL×2). The combined organic layers were washed with water (100 mL×1), dried over MgSO4, filtered, and concentrated under reduced pressure to give 3-chlorobenzene-1,2-diamine as a red oil: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.43-6.53 (2H, m), 6.38 (1H, t, J=7.8 Hz), 4.80 (2H, s), 4.60 (2H, s); LC-MS (ESI) m/z 142.9 [M+H]+. The crude product was carried on crude without purification for the next step.
Quantity
10 g
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reactant
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96.58 mL
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148.6 mL
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reactant
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65.96 g
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115.9 mL
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200 mL
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Synthesis routes and methods II

Procedure details

12.5 g (72.4 mmol) of 3-chloro-2-nitroaniline was dissolved in methanol (250 ml), and a solution prepared by dissolving 57.2 g (253 mmol) of tin (II) chloride dihydrate in concentrated hydrochloric acid (75 mL) was added dropwise. The reaction mixture was heated with stirring for 3 hours, and concentrated under reduced pressure. Water was added to the residue thus obtained, and the solution was alkalinized with a 25% aqueous solution of sodium hydroxide, and extracted with methylene chloride. The extracted organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure, to obtain 10.5 g (yield: >99%) of 3-chloro-1,2-phenylenediamine as a pale magenta-colored liquid.
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12.5 g
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reactant
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250 mL
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57.2 g
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reactant
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75 mL
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aqueous solution
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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-2-nitro-phenylamine (1.73 g, 10.0 mmol), NH4Cl (2.68 g, 50.0 mmol), acetone (40 mL) and water (10 mL), was added zinc powder portion-wise (three equal portions over 5 minutes) (3.26 g, 50.0 mmol) at 0° C. The mixture was stirred for 2 h then warmed to 23° C. The mixture was filtered through Celite® and the solvents were concentrated under reduced pressure. The mixture was re-dissolved in EtOAc/DCM and filtered a second time through Celite® and the solvents were evaporated. The crude mixture was diluted with EtOAc (100 mL), washed with brine (40 mL), dried, filtered, and concentrated under reduced pressure. The residue was purified (FCC) (10-50% EtOAc/hexanes) to yield the titled compound (1.00 g, 70%). MS (ESI/CI): mass calcd. for C6H7ClN2, 142.0; m/z found, 143.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 6.86-6.78 (m, 1H), 6.65-6.58 (m, 2H), 3.74 (br s, 2H), 3.46 (br s, 2H).
Quantity
1.73 g
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reactant
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2.68 g
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reactant
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40 mL
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reactant
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0 (± 1) mol
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catalyst
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10 mL
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Yield
70%

Synthesis routes and methods IV

Procedure details

A solution of 2-chloro-6-nitroaniline (1.0 g, 5.81 mmol, commercially available from Apollo International) in methanol (20 mL) was passed through the H-Cube® (Thales Nanotechnology Inc.) operating at 40 bars and ambient temperature with a flow rate of 1 mL/min. The H-Cube® was equipped with a 10% Pd/C cartridge (Catcart™). The reaction mixture was collected and concentrated after being exposed to the hydrogenation conditions. The crude 3-chlorobenzene-1,2-diamine was carried on without further purification. MS (EI): 145 (MH+).
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20 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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